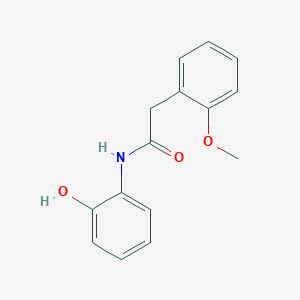![molecular formula C17H19N3O3 B5058103 2-nitro-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B5058103.png)
2-nitro-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nitro-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol, also known as N-(2-(3-pyridinyl)-1-piperidinyl)-4-(nitrooxy)phenylacetamide (PPN), is a synthetic compound that has been studied for its potential use as a therapeutic agent. PPN is a nitric oxide (NO) donor, meaning that it can release NO in a controlled manner in vivo. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. The controlled release of NO by PPN has been suggested to have potential therapeutic applications in the treatment of various diseases.
Wirkmechanismus
PPN releases NO in a controlled manner through a process known as nitrosothiol-mediated NO release. PPN contains a nitrosothiol group, which can react with thiol-containing biomolecules in vivo to release NO. The controlled release of NO by PPN has been suggested to have therapeutic benefits, as excessive NO production can lead to oxidative stress and tissue damage.
Biochemical and Physiological Effects:
The release of NO by PPN has been shown to have various biochemical and physiological effects. NO is a potent vasodilator, meaning that it can increase blood flow and oxygen delivery to tissues. NO also plays a role in neurotransmission, immune response, and cell signaling. The controlled release of NO by PPN has been suggested to have potential therapeutic benefits in various disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PPN in lab experiments is its ability to release NO in a controlled manner. This allows for precise dosing and reduces the risk of toxicity associated with excessive NO production. However, one limitation of using PPN is its potential instability in aqueous solutions, which can lead to variability in NO release.
Zukünftige Richtungen
There are several potential future directions for research on PPN. One area of interest is the development of new NO donors that can release NO in a more targeted manner. Another area of interest is the use of PPN in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to determine the potential long-term effects of PPN use in vivo.
Synthesemethoden
PPN can be synthesized using a multi-step process that involves the reaction of 4-bromo-2-nitrophenol with 2-(3-pyridinyl)-1-piperidinylmethanol, followed by the addition of acetic anhydride and ammonium acetate. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
PPN has been studied for its potential use as a therapeutic agent in various disease models. In animal models of ischemia-reperfusion injury, PPN has been shown to reduce tissue damage and improve functional recovery. PPN has also been studied for its potential use in the treatment of cancer, as NO has been shown to have anti-tumor effects. In addition, PPN has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as NO has been shown to have neuroprotective effects.
Eigenschaften
IUPAC Name |
2-nitro-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-17-7-6-13(10-16(17)20(22)23)12-19-9-2-1-5-15(19)14-4-3-8-18-11-14/h3-4,6-8,10-11,15,21H,1-2,5,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEBYXWGXVRHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-3-[({2-[(phenylacetyl)oxy]ethyl}amino)carbonyl]pyridinium iodide](/img/structure/B5058043.png)
![1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-2-nitrobenzene](/img/structure/B5058044.png)

![1,3-dimethyl-2,4-diphenyl-3,4-dihydrochromeno[3,4-b]pyrrole](/img/structure/B5058053.png)

![2-(2-{[2-(2-methoxyphenoxy)ethyl]thio}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5058080.png)

![N-{1-[(2,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5058095.png)
![1-cyclopentyl-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5058108.png)

![4,5-dimethyl-6-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-2-(trifluoromethyl)pyrimidine](/img/structure/B5058128.png)
![ethyl 4-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5058130.png)
![3-allyl-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5058131.png)